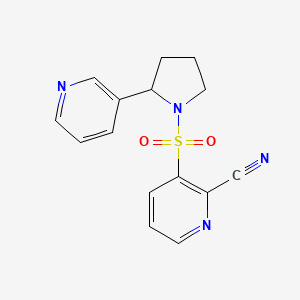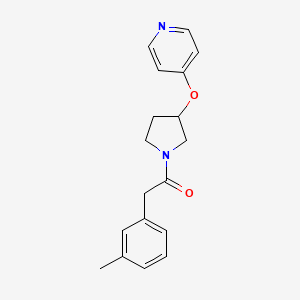
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone” is a chemical compound with the molecular formula C18H20N2O2 . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C18H20N2O2 . The exact structure would require more specific information or analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C18H20N2O2) and molecular weight (296.37) .Applications De Recherche Scientifique
Catalytic Behavior in Polymerization
Research has shown that complexes containing ligands related to 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone demonstrate catalytic behavior towards the polymerization of ε-caprolactone and l-lactide, indicating potential applications in the production of biodegradable plastics. Magnesium-based complexes, in particular, have exhibited higher activity, likely due to the greater ionic character of magnesium, suggesting a promising avenue for more efficient catalysts in polymer synthesis (Wang et al., 2012).
Synthesis of Pyrrolidines
Another application is found in the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones. This process, utilizing enantiomerically pure pyrrolidines obtained from stabilized azomethine ylides, demonstrates the versatility of this compound-related compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and drug design (Oliveira Udry et al., 2014).
Catalytic Behavior Towards Ethylene Reactivity
Compounds synthesized from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, closely related to the target compound, have been explored for their catalytic behavior toward ethylene reactivity, showing good activities for oligomerization and polymerization. This suggests potential applications in the chemical industry, particularly in the production of polyethylene and related polymers (Sun et al., 2007).
Synthesis of Conducting Polymers
Research into the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, including compounds with substituents related to this compound, has shown promising results in the creation of conducting polymers. These materials exhibit good thermal stability and electrical conductivity, indicating potential applications in electronic devices and sensors (Pandule et al., 2014).
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-3-2-4-15(11-14)12-18(21)20-10-7-17(13-20)22-16-5-8-19-9-6-16/h2-6,8-9,11,17H,7,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKVBHVHUGSTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

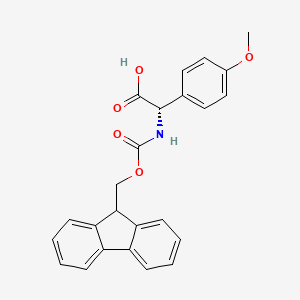
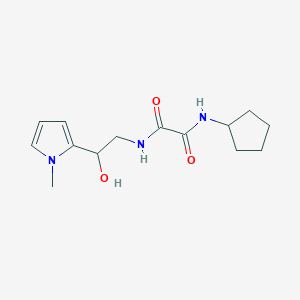
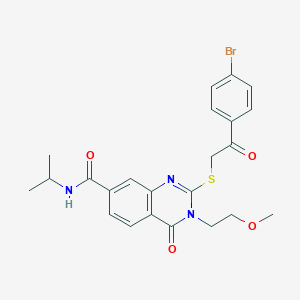

![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2647278.png)
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)

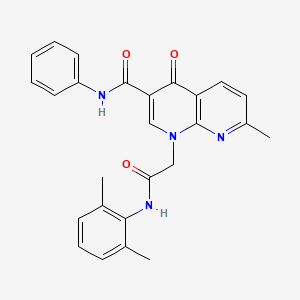
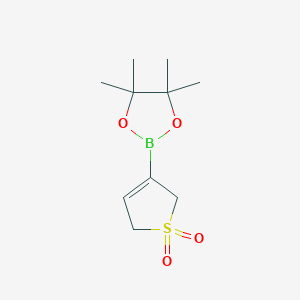
![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)
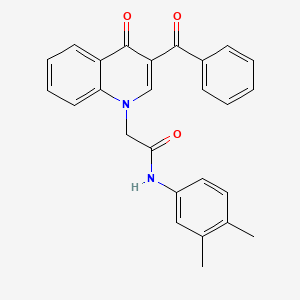

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)
